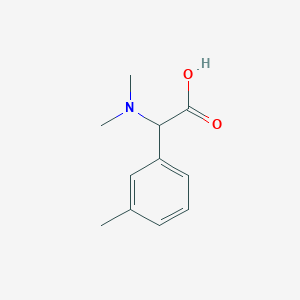

Dimethylamino-m-tolyl-acetic acid

Overview

Description

Dimethylamino-m-tolyl-acetic acid is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The structure data file (SDF/MOL File) of this compound contains information about the atoms, bonds, connectivity, and coordinates of the molecule. It can be imported to most of the chemistry software for further analysis .Physical and Chemical Properties Analysis

This compound is recommended to be stored at room temperature . The impact of temperature on the protonation degree of related compounds, DMAP derivatives, has been studied .Scientific Research Applications

Corrosion Control in Steel and Aluminum

Dimethylamino-m-tolyl-acetic acid, synthesized as a glycine derivative, has been utilized in controlling the corrosion of metals like mild steel and aluminum. Studies have shown its effectiveness in concentrated H2SO4 solutions for steel and in KSCN solutions for aluminum. The compound acts as a corrosion inhibitor, with its efficiency varying with concentration and temperature, indicating physical adsorption characteristics. This application is significant in industries where metal durability is crucial (Amin, 2011) (Amin, 2010).

Photoredox Catalysis in Medicinal Chemistry

The compound's moiety has been recognized in medicinal chemistry for its role in photoredox catalysis. It accelerates the N-demethylation of N,N-dimethylaminophenyl derivatives, a crucial process in the synthesis and modification of pharmaceutical compounds. This application is vital for drug development and large-scale industrial manufacture (Wu et al., 2017).

Agricultural Herbicide Interactions

In agriculture, the dimethylamine salt of the compound, particularly in its interactions with other herbicides, has been studied. Research focused on understanding how it influences the uptake and translocation of other compounds in plants, providing insights into the synergistic or antagonistic effects of herbicide combinations (Olson & Nalewaja, 1982).

Catalysis in Organic Synthesis

The compound serves as a catalyst in organic synthesis reactions, such as ester hydrolysis. Its dimethylamino group plays a role in enhancing reaction rates through mechanisms like intramolecular general base catalysis, which is crucial for synthesizing various organic compounds (Gruhn & Bender, 1975).

Drug Degradation Studies

In pharmaceutical studies, this compound derivatives have been used in the analysis of drug degradation under stress conditions. This research aids in understanding the stability and decomposition pathways of drugs, essential for drug safety and efficacy (Mahajan et al., 2012).

Ecological Impact Assessment

The ecological impact of the compound, especially as an aquatic herbicide, has been assessed. Research includes studying its effects on pond ecosystems, which is vital for understanding the environmental safety and ecological consequences of its use (Boyle, 1980).

Mechanism of Action

Target of Action

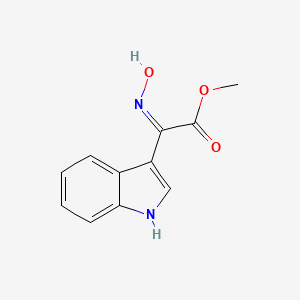

Dimethylamino-m-tolyl-acetic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include pathways related to inflammation, cancer, viral infections, and more .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, reflecting its potential to interact with multiple targets and affect a variety of biochemical pathways . These effects could potentially include changes in cell signaling, gene expression, enzyme activity, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, lifestyle factors such as diet and physical activity can influence an individual’s response to the compound .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of Dimethylamino-m-tolyl-acetic acid are not well-documented in the literature. It is known that acetic acid derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be influenced by the specific functional groups present in the compound .

Cellular Effects

Acetic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Acetic acid derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be directed by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-(dimethylamino)-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(7-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBABJNHFWCOFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

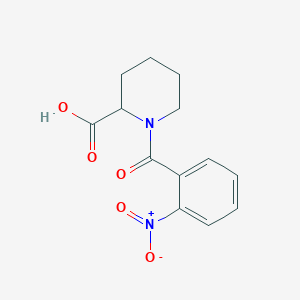

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)